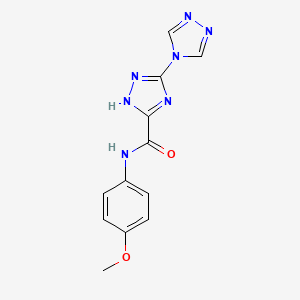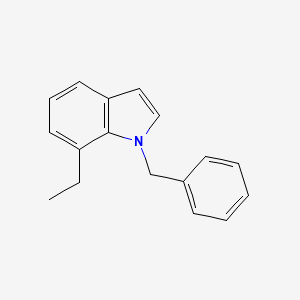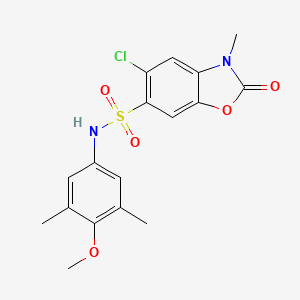![molecular formula C11H15N7O4 B11483085 N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483085.png)
N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:
-
Core Structure: : The compound contains an oxadiazole ring (1,2,4-oxadiazole), which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the dimethylaminoethyl group and the 4-nitro-1H-pyrazol-1-ylmethyl substituent adds further complexity.
-
Biological Relevance: : Although not naturally occurring, Compound X serves as a valuable synthetic intermediate and has applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but I’ll highlight a common one:
Condensation Reaction: Starting from 2-amino-1H-pyrazole, the dimethylaminoethyl group is introduced via a condensation reaction with chloroacetyl chloride. This intermediate then undergoes cyclization with cyanogen bromide to form the oxadiazole ring.
Industrial Production:: Industrial-scale production typically involves efficient and scalable synthetic methods. specific details regarding large-scale synthesis are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:: Compound X exhibits diverse reactivity due to its functional groups. Some notable reactions include:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the pyrazole ring.
Oxidation: Oxidation of the dimethylaminoethyl group.
Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure and diverse reactivity.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The precise mechanism of action for Compound X remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While Compound X is unique, similar compounds include:
Other Oxadiazoles: Explore related oxadiazole derivatives.
Pyrazole-Based Compounds: Compare with other pyrazole-containing molecules.
Properties
Molecular Formula |
C11H15N7O4 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C11H15N7O4/c1-16(2)4-3-12-10(19)11-14-9(15-22-11)7-17-6-8(5-13-17)18(20)21/h5-6H,3-4,7H2,1-2H3,(H,12,19) |
InChI Key |
JCWZRXADRYIYOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=NC(=NO1)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11483002.png)
![3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11483003.png)


![2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11483018.png)
![Prop-2-en-1-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11483024.png)

![13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11483034.png)

![4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11483056.png)
![1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole](/img/structure/B11483069.png)

![Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-](/img/structure/B11483087.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11483101.png)
